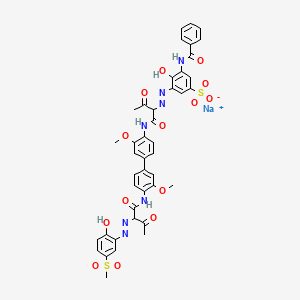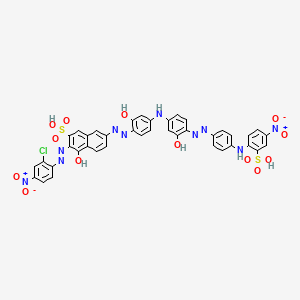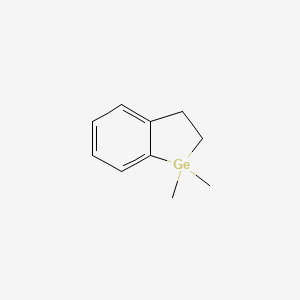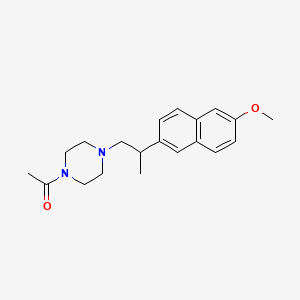
1-Acetyl-4-(2-(6-methoxy-2-naphthalenyl)propyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{4-[2-(6-Methoxynaphthalen-2-yl)propyl]piperazin-1-yl}ethan-1-one is a complex organic compound with a unique structure that includes a methoxynaphthalene moiety and a piperazine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[2-(6-Methoxynaphthalen-2-yl)propyl]piperazin-1-yl}ethan-1-one typically involves multiple steps, starting with the preparation of the methoxynaphthalene derivative. The methoxynaphthalene can be synthesized through a Friedel-Crafts acylation reaction, followed by a reduction process. The resulting product is then reacted with a suitable alkylating agent to introduce the propyl group.
The next step involves the introduction of the piperazine ring. This can be achieved through a nucleophilic substitution reaction, where the methoxynaphthalene derivative is reacted with piperazine under controlled conditions. The final step involves the acetylation of the piperazine nitrogen to form the ethanone moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
1-{4-[2-(6-Methoxynaphthalen-2-yl)propyl]piperazin-1-yl}ethan-1-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl or carbonyl group.
Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted piperazine derivatives.
科学的研究の応用
1-{4-[2-(6-Methoxynaphthalen-2-yl)propyl]piperazin-1-yl}ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-{4-[2-(6-Methoxynaphthalen-2-yl)propyl]piperazin-1-yl}ethan-1-one involves its interaction with specific molecular targets. The methoxynaphthalene moiety may interact with hydrophobic pockets in proteins, while the piperazine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 1-(4-Methoxynaphthalen-2-yl)ethan-1-one
- 2-(2-Methoxynaphthalen-1-yl)ethan-1-amine
Uniqueness
1-{4-[2-(6-Methoxynaphthalen-2-yl)propyl]piperazin-1-yl}ethan-1-one is unique due to the presence of both the methoxynaphthalene and piperazine moieties, which confer distinct chemical and biological properties. This combination allows for versatile interactions with various molecular targets, making it a valuable compound for research and development.
特性
CAS番号 |
72278-79-6 |
|---|---|
分子式 |
C20H26N2O2 |
分子量 |
326.4 g/mol |
IUPAC名 |
1-[4-[2-(6-methoxynaphthalen-2-yl)propyl]piperazin-1-yl]ethanone |
InChI |
InChI=1S/C20H26N2O2/c1-15(14-21-8-10-22(11-9-21)16(2)23)17-4-5-19-13-20(24-3)7-6-18(19)12-17/h4-7,12-13,15H,8-11,14H2,1-3H3 |
InChIキー |
ILVONXFDHYBVMK-UHFFFAOYSA-N |
正規SMILES |
CC(CN1CCN(CC1)C(=O)C)C2=CC3=C(C=C2)C=C(C=C3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



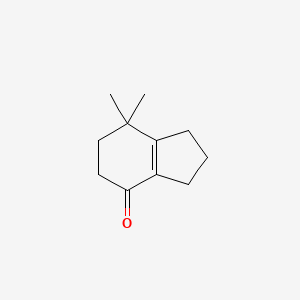
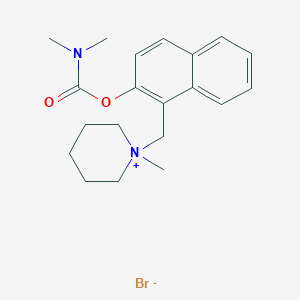
![N,N-Diethyl-4-[2-(naphtho[1,2-d][1,3]thiazol-2-yl)ethenyl]aniline](/img/structure/B14461674.png)
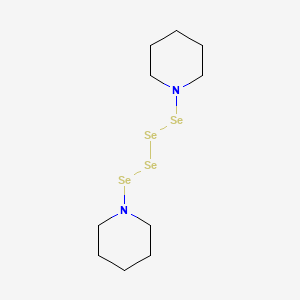
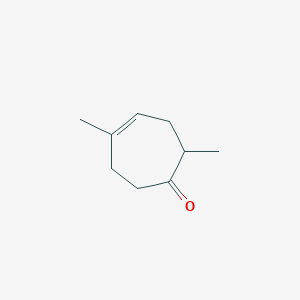
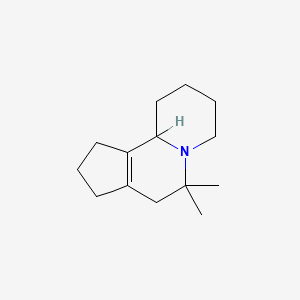
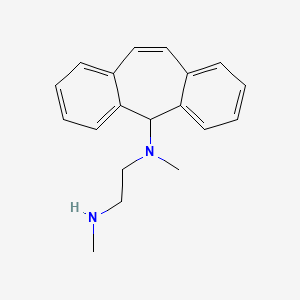
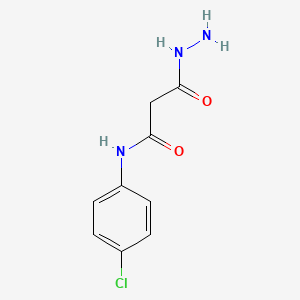
![2-Methyl-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B14461708.png)
